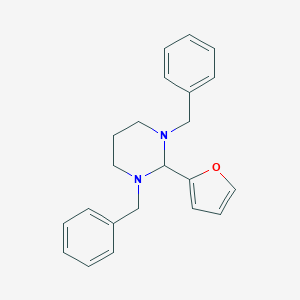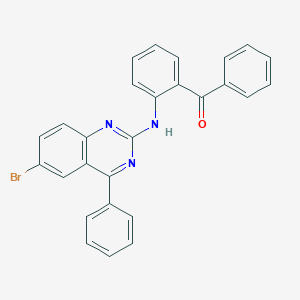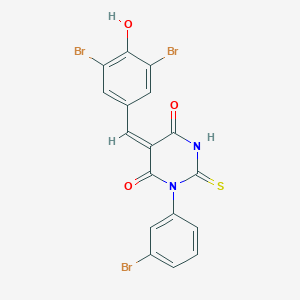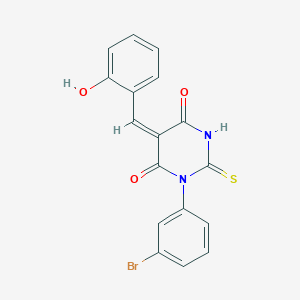
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is a heterocyclic compound that features a furan ring fused with a hexahydro-pyrimidine ring, substituted with two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of a furan derivative, a diamine, and an aldehyde under specific conditions. For example, the reaction of furan-2-carbaldehyde, benzylamine, and cyclohexane-1,3-dione in the presence of an ionic liquid medium at 75-80°C for 110-120 minutes can yield the desired product .
Industrial Production Methods
The use of ionic liquids as solvents is particularly advantageous due to their negligible vapor pressure and thermal stability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hexahydro-pyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydropyrimidines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is unique due to its combination of a furan ring and a hexahydro-pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
1,3-dibenzyl-2-(furan-2-yl)-1,3-diazinane |
InChI |
InChI=1S/C22H24N2O/c1-3-9-19(10-4-1)17-23-14-8-15-24(18-20-11-5-2-6-12-20)22(23)21-13-7-16-25-21/h1-7,9-13,16,22H,8,14-15,17-18H2 |
InChI Key |
JLJYHGZMSNLARY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)
![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide](/img/structure/B408978.png)
![3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408979.png)
![ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate](/img/structure/B408980.png)

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B408982.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate](/img/structure/B408983.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-bromophenyl)-4-oxobutanamide](/img/structure/B408984.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-methoxybenzoate](/img/structure/B408987.png)
![(5E)-1-(3-ethoxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B408988.png)


![(5E)-1-(3-bromophenyl)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408992.png)
